3-Chloro-5-(2-hydroxyphenyl)phenol
Description
Properties
IUPAC Name |
3-chloro-5-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMDVMTBDOMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685837 | |
| Record name | 5'-Chloro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-59-8 | |
| Record name | 5'-Chloro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic chlorination represents a foundational approach. In a protocol adapted from the synthesis of 3'-bromo-5'-chloro-2'-hydroxyacetophenone, aluminum chloride (AlCl₃) catalyzes the chlorination of 2-hydroxyphenyl precursors at elevated temperatures (135°C). For instance, bromo- and chloro-substituted acetophenones are synthesized via AlCl₃-mediated halogenation of phenyl acetate derivatives, achieving 77% yield. Similarly, dichloro-substituted pyrrolidine derivatives are prepared using HCl and hydrogen peroxide, underscoring the versatility of electrophilic agents.
Table 1: Electrophilic Chlorination Conditions
Biocatalytic Approaches
Ketoreductase-mediated synthesis, as demonstrated for (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, offers enantioselective advantages. Using Lactobacillus kefiri-derived ketoreductase, α-chloro-3-hydroxyacetophenone is reduced to the S-alcohol with 99.7% conversion and 100% enantiomeric excess (ee) under mild conditions (30–40°C, pH 7.2–7.8). While the target compound lacks a chiral center, this method’s regioselective reduction potential could be repurposed for reductive steps in multi-stage syntheses.
Table 2: Enzymatic Reaction Parameters
Multi-step Protection/Deprotection Strategies
Protective group strategies are critical for managing phenolic hydroxyl groups during chlorination. A patent detailing 5-chloro-2-aminophenol synthesis hydrolyzes 6-chlorobenzoxazolone under acidic conditions, suggesting that acetyl or benzyl protection could shield hydroxyl groups during harsh chlorination steps. For example, 2-hydroxyphenyl acetate derivatives undergo AlCl₃-catalyzed chlorination, followed by hydrolytic deprotection (e.g., NH₄OH, pH 8).
Reaction Optimization and Conditions
Optimizing reaction parameters significantly enhances yields:
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Temperature : Elevated temperatures (135°C) improve electrophilic substitution kinetics but risk side reactions. Enzymatic methods achieve high efficiency at milder temperatures (30–40°C).
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Catalyst Loading : AlCl₃ at 10–20 mol% balances activity and cost, while ketoreductase concentrations of 5–25 g/L ensure complete substrate conversion.
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Solvent Systems : Propan-2-ol and phosphate buffer (pH 7.2–7.8) are optimal for enzymatic and condensation reactions.
Analytical Characterization
Structural confirmation relies on:
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¹H/¹³C NMR : Resonances at δ 10.21–12.58 ppm confirm phenolic -OH protons, while aromatic multiplicity indicates substitution patterns.
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HPLC : Purity assessments (e.g., 99.5–99.7%) and enantiomeric excess measurements.
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 249 for C₈H₆BrClO₂).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Electrophilic Substitution | Cost-effective, scalable | Limited regioselectivity | 77–88.5 |
| Enzymatic Catalysis | High selectivity, mild conditions | Enzyme cost, substrate specificity | 99.5–99.7 |
| Protective Group Chemistry | Functional group compatibility | Multi-step, lower atom economy | 60–90 |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of disinfectants and antiseptics
Mechanism of Action
The primary mechanism of action of 3-Chloro-5-(2-hydroxyphenyl)phenol involves the inhibition of bacterial cell wall synthesis. It targets the membrane-bound part of the electron transport chain, leading to the disruption of cellular respiration and ultimately causing cell death . This compound also induces leakage and protoplast lysis in bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Chloro-5-methylphenol
- Molecular Formula : C₇H₇ClO (vs. C₁₂H₉ClO₂ for the target compound) .
- Molecular Weight : 142.58 g/mol (vs. ~220.45 g/mol for the target) .
- Substituent Effects: The methyl group in 3-chloro-5-methylphenol reduces polarity compared to the hydroxyphenyl group in the target compound. This likely decreases water solubility and acidity (pKa) due to diminished hydrogen-bonding capacity.
- Applications : Used as an intermediate in organic synthesis; lacks the extended conjugation possible in the target compound .
3-Chloro-5-(methylsulfanyl)phenol
2-(2-Hydroxyphenyl)-benzotriazole (Tinuvin®5050 Component)
- Functional Groups : The hydroxyphenyl group in Tinuvin®5050 contributes to UV absorption via conjugation with the benzotriazole moiety .
- Comparison : While the target compound lacks a benzotriazole ring, its hydroxyphenyl group may still offer modest UV absorption properties. However, Tinuvin®5050’s synergistic blend with hindered amine light stabilizers (HALS) enhances photostability, a feature absent in the standalone target molecule .
DFT Studies on Hydroxyphenyl-Chlorophenyl Analogues
- Example Compound : (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) was analyzed using DFT/B3LYP methods to explore electronic properties .
- Insights : The hydroxyphenyl group in 4CPHPP stabilizes the molecule via intramolecular hydrogen bonding, a feature likely shared with the target compound. Computational studies predict such structures exhibit low HOMO-LUMO gaps (~4 eV), suggesting reactivity suitable for photochemical applications .
Data Table: Comparative Properties of Analogous Compounds
Key Research Findings and Implications
- Substituent Impact : Hydroxyphenyl groups enhance polarity and thermal stability compared to alkyl or sulfur-containing substituents .
- Computational Predictions : DFT studies on analogs suggest the target compound may exhibit strong intramolecular interactions and UV activity, warranting experimental validation .
- Application Potential: The hydroxyphenyl moiety positions the compound for exploration in photostabilizers or pharmaceutical intermediates, though synthesis and toxicity data are needed.
Notes on Limitations and Contradictions
- Data Gaps: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Discontinued Analog: 3-Chloro-5-(methylsulfanyl)phenol is listed as discontinued, limiting accessible comparative data .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-5-(2-hydroxyphenyl)phenol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation reactions. For example, phenolic precursors may react with chlorinating agents (e.g., Cl2 or SOCl2) under controlled pH and temperature. Purity validation requires High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) to detect impurities (e.g., residual solvents or byproducts) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the positions of chlorine and hydroxyl groups on the benzene ring .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to OSHA-compliant safety sheets for hazard statements (e.g., H302: "Harmful if swallowed") .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways .
Q. What analytical techniques are essential for characterizing this compound’s electronic and steric properties?
- Methodological Answer :
- UV-Vis Spectroscopy : To study electronic transitions influenced by the hydroxyl and chloro substituents.
- X-Ray Crystallography : For resolving steric effects and intermolecular interactions (e.g., hydrogen bonding). SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Density Functional Theory (DFT) : Computational modeling predicts electron density distribution and reactive sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from twinning, disorder, or poor diffraction quality. Strategies include:
- Data Redundancy : Collect multiple datasets (e.g., at different temperatures) to validate unit cell parameters.
- SHELXD/SHELXE : Use these programs for experimental phasing and density modification to improve model accuracy .
- Twinned Data Refinement : Apply the Twin Law matrix in SHELXL to correct for rotational/pseudo-merohedral twinning .
Q. What experimental designs are optimal for studying the compound’s toxicity mechanisms in biological systems?
- Methodological Answer :
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity via MTT assays and reactive oxygen species (ROS) detection.
- Metabolomics : LC-MS-based profiling identifies toxic metabolites (e.g., quinone intermediates from hydroxylation) .
- Literature Meta-Analysis : Follow systematic screening protocols (e.g., PubMed/TOXCENTER filters) to reconcile conflicting toxicity reports .
Q. How can researchers address discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
- Byproduct Analysis : Employ GC-MS to trace side reactions (e.g., dechlorination or dimerization).
- Reproducibility Checks : Cross-validate results using independent synthetic routes (e.g., Suzuki coupling vs. Ullmann reaction) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
